4,6-Dimethoxysalicylaldehyde

Descripción

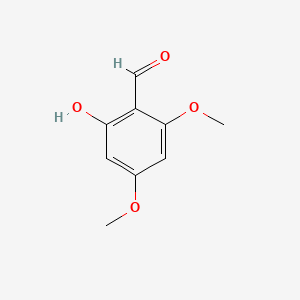

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-hydroxy-4,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-12-6-3-8(11)7(5-10)9(4-6)13-2/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQRQWPNYJOFDLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022110 | |

| Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

708-76-9 | |

| Record name | 4,6-Dimethoxysalicylaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=708-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dimethoxysalicylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000708769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,6-Dimethoxy-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethoxysalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.823 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHOXYSALICYLALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AQ22EXM7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4,6-Dimethoxysalicylaldehyde (CAS: 708-76-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxysalicylaldehyde, with a CAS number of 708-76-9, is a substituted aromatic aldehyde that serves as a valuable building block in organic synthesis and exhibits notable biological activity. Its unique substitution pattern, featuring two methoxy groups and a hydroxyl group on the benzene ring in addition to the aldehyde functionality, imparts specific chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role as a precursor in the synthesis of complex organic molecules and its antifungal properties. Detailed experimental protocols, spectral data, and a discussion of its potential mechanisms of action are presented to support its application in research and drug development.

Physicochemical Properties

This compound is a crystalline solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 708-76-9 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1][2][3] |

| Molecular Weight | 182.17 g/mol | [1][4][5] |

| Melting Point | 68-70 °C | [1] |

| Appearance | Crystalline powder | |

| IUPAC Name | 2-hydroxy-4,6-dimethoxybenzaldehyde | [2] |

| Synonyms | 2,4-Dimethoxy-6-hydroxybenzaldehyde, 4,6-Dimethoxy-2-hydroxybenzaldehyde | [5] |

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Technique | Key Features | Reference(s) |

| ¹H NMR | Data available, typically showing signals for the aldehyde proton, aromatic protons, and methoxy group protons. | [6] |

| ¹³C NMR | Data available, showing characteristic peaks for the carbonyl carbon, aromatic carbons, and methoxy carbons. | |

| Infrared (IR) | The IR spectrum is characterized by a strong absorption band for the carbonyl group (C=O) of the aldehyde, typically in the region of 1650–1680 cm⁻¹. | [6] |

| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. | [2] |

Synthesis

The synthesis of this compound typically starts from 3,5-dimethoxyphenol. The introduction of the aldehyde group ortho to the hydroxyl group can be achieved through various formylation reactions.

General Synthetic Workflow

The overall synthetic strategy involves the electrophilic substitution of the electron-rich aromatic ring of 3,5-dimethoxyphenol.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3,5-Dimethoxyphenol

While several formylation methods exist, a common approach involves the Gattermann reaction or similar electrophilic aromatic substitutions. A detailed experimental protocol is outlined below.

Materials:

-

3,5-Dimethoxyphenol

-

Anhydrous Zinc Cyanide (Zn(CN)₂)

-

Anhydrous Hydrogen Chloride (HCl) gas

-

Anhydrous Diethyl Ether

-

Ice

-

Water

-

Sodium Bicarbonate solution

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser with a calcium chloride drying tube, dissolve 3,5-dimethoxyphenol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add anhydrous zinc cyanide to the stirred solution.

-

Bubble anhydrous hydrogen chloride gas through the solution for a specified period while maintaining the low temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cautiously quench the reaction mixture by pouring it onto crushed ice.

-

Hydrolyze the resulting iminium salt by heating the mixture.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution until effervescence ceases.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. Specific quantities, reaction times, and temperatures should be optimized based on literature precedents for this specific transformation.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups: the aldehyde, the hydroxyl group, and the electron-rich aromatic ring.

Reactions of the Aldehyde Group

The aldehyde group is susceptible to nucleophilic attack and can undergo a variety of reactions, including:

-

Condensation Reactions: It readily condenses with amines and other nucleophiles to form Schiff bases.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol.

Reactions of the Hydroxyl Group

The phenolic hydroxyl group can be deprotonated to form a phenoxide, which can then participate in reactions such as:

-

Etherification: Reaction with alkyl halides in the presence of a base to form ethers.

-

Esterification: Reaction with acyl chlorides or anhydrides to form esters.

Reactions of the Aromatic Ring

The two methoxy groups are electron-donating, making the aromatic ring highly activated towards electrophilic aromatic substitution.[6]

Caption: Reactivity map of this compound's functional groups.

Applications in Synthesis

This compound is a key starting material for the synthesis of more complex molecules.

Synthesis of Ketocoumarins

It is used in the preparation of ketocoumarins, which are a class of compounds with applications as triplet sensitizers.[1]

Experimental Protocol: General Synthesis of Coumarins

A general method for coumarin synthesis from salicylaldehydes involves the Wittig reaction.

Materials:

-

This compound

-

Carbethoxymethylenetriphenylphosphorane (Wittig reagent)

-

High-boiling solvent (e.g., diethylaniline)

Procedure:

-

Dissolve this compound and carbethoxymethylenetriphenylphosphorane in a high-boiling solvent like diethylaniline in a round-bottom flask.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography to obtain the desired ketocoumarin derivative.

Synthesis of Hexahydrodibenzofurans

This aldehyde is a starting reagent in the total synthesis of (+/-)-linderol A, a hexahydrodibenzofuran.[1] The synthesis involves a multi-step sequence where the aldehyde functionality is used to build the complex core structure.

Biological Activity and Mechanism of Action

Antifungal Activity

This compound has demonstrated notable antifungal activity, particularly against Candida albicans.[1][4][7]

Potential Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, studies on structurally related salicylaldehydes suggest potential modes of action against fungi. One such study on 4-(diethylamino)salicylaldehyde against Rhizoctonia solani indicated that the compound disrupts the integrity of the cell membrane, impacts redox processes, and inhibits energy metabolism.[8] Molecular docking analysis in that study suggested that the aldehyde may act as a competitive inhibitor of citrate synthase, a key enzyme in cellular energy production, ultimately leading to apoptosis.[8] It is plausible that this compound exerts its antifungal effects through a similar mechanism involving the disruption of cellular respiration and membrane integrity.

Caption: Postulated antifungal mechanism of action for this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile chemical compound with significant potential in both synthetic organic chemistry and medicinal chemistry. Its well-defined physicochemical properties and reactivity make it a valuable precursor for the synthesis of complex heterocyclic structures like ketocoumarins and hexahydrodibenzofurans. Furthermore, its demonstrated antifungal activity against Candida albicans warrants further investigation into its mechanism of action and potential as a lead compound in the development of new antifungal agents. This technical guide provides a solid foundation for researchers and drug development professionals to explore and utilize the full potential of this compound in their respective fields.

References

- 1. 4,6-二甲氧基水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C9H10O4 | CID 69725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 708-76-9 | Benchchem [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antifungal activity and potential inhibition mechanism of 4-(diethylamino)salicylaldehyde against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-hydroxy-4,6-dimethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, spectral analysis, and potential biological activities of 2-hydroxy-4,6-dimethoxybenzaldehyde. This document is intended to be a valuable resource for professionals in the fields of chemical synthesis, pharmacology, and drug discovery.

Core Physicochemical Data

2-hydroxy-4,6-dimethoxybenzaldehyde is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₄.[1] Its key physicochemical properties are summarized in the table below, providing essential information for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| CAS Number | 708-76-9 | [1] |

| Melting Point | 70 °C | [1] |

| Boiling Point | Decomposes | |

| Appearance | White to off-white crystalline powder | |

| Solubility | Very soluble in acetic acid, benzene, chloroform, diethyl ether, and ethanol. Insoluble in water. | [1] |

| Vapor Pressure | 10 Torr at 165 °C; 25 Torr at 193 °C | [1] |

Synthesis and Purification

A common method for the synthesis of 2-hydroxy-4,6-dimethoxybenzaldehyde involves the selective methylation of 2,4-dihydroxy-6-methoxybenzaldehyde or the formylation of 1,3,5-trimethoxybenzene followed by selective demethylation. The following is a representative protocol for its synthesis.

Experimental Protocol: Synthesis via Formylation and Demethylation

This protocol is adapted from general procedures for the synthesis of substituted benzaldehydes.

Materials:

-

1,3,5-Trimethoxybenzene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Formylation: In a round-bottom flask, cool a solution of 1,3,5-trimethoxybenzene in DMF to 0 °C.

-

Slowly add phosphorus oxychloride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 60-70 °C for several hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the mixture with a sodium hydroxide solution.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 2,4,6-trimethoxybenzaldehyde.

-

Selective Demethylation: The crude 2,4,6-trimethoxybenzaldehyde is then subjected to selective demethylation at the 2-position to yield 2-hydroxy-4,6-dimethoxybenzaldehyde. This can be achieved using various reagents such as boron trichloride or aluminum chloride.

-

Purification: The final product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and purity assessment of 2-hydroxy-4,6-dimethoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (Proton NMR) Spectrum:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Singlet | 1H | Aldehyde proton |

| ~6.0-6.2 | Multiplet | 2H | Aromatic protons |

| ~3.8 | Singlet | 6H | Methoxy protons |

| ~11.0 | Singlet | 1H | Hydroxyl proton |

¹³C NMR (Carbon NMR) Spectrum:

| Chemical Shift (δ, ppm) | Assignment |

| ~190 | Aldehyde carbonyl carbon |

| ~165, ~162 | Aromatic carbons (C-O) |

| ~135 | Aromatic carbon (C-CHO) |

| ~95, ~92 | Aromatic carbons (C-H) |

| ~55 | Methoxy carbons |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 2-hydroxy-4,6-dimethoxybenzaldehyde in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (hydroxyl group) |

| 3010-2950 | Medium | C-H stretch (aromatic) |

| 2940-2830 | Medium | C-H stretch (methoxy) |

| 2850-2750 | Medium | C-H stretch (aldehyde) |

| 1650-1630 | Strong | C=O stretch (aldehyde) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| 1250-1020 | Strong | C-O stretch (ether) |

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) accessory of the FT-IR spectrometer is clean.

-

Background Scan: Record a background spectrum to subtract atmospheric and instrument-related absorbances.

-

Sample Analysis: Place a small amount of the solid 2-hydroxy-4,6-dimethoxybenzaldehyde sample onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Potential Biological Activities and Signaling Pathways

Substituted benzaldehydes, particularly those with hydroxyl and methoxy groups, have been reported to exhibit a range of biological activities. While specific studies on 2-hydroxy-4,6-dimethoxybenzaldehyde are limited, the activities of structurally similar compounds suggest potential therapeutic applications.

Antimicrobial Activity

Phenolic aldehydes are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and ultimately cell death.[2][3] They can also interfere with essential cellular processes such as DNA replication and enzyme function.[2][4]

Antioxidant Activity

The phenolic hydroxyl group in 2-hydroxy-4,6-dimethoxybenzaldehyde is expected to confer antioxidant properties by acting as a free radical scavenger. The methoxy groups can also influence the antioxidant capacity.

Anti-inflammatory Activity

Several benzaldehyde derivatives have demonstrated anti-inflammatory effects.[5][6] These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines. The potential anti-inflammatory mechanism of 2-hydroxy-4,6-dimethoxybenzaldehyde may involve the modulation of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways regulate the expression of inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various interleukins.[5][6]

References

- 1. 2-hydroxy-4,6-dimethoxybenzaldehyde [chemister.ru]

- 2. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4,6-Dimethoxysalicylaldehyde

This guide provides an in-depth overview of the core physicochemical properties of 4,6-Dimethoxysalicylaldehyde, a compound relevant to researchers, scientists, and drug development professionals. It is also known by its synonyms, including 2,4-Dimethoxy-6-hydroxybenzaldehyde and 4,6-Dimethoxy-2-hydroxybenzaldehyde[1]. This compound serves as a useful antifungal agent against certain yeasts and is a precursor in the synthesis of hexahydrodibenzofuran[1][2].

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. This data is essential for a variety of experimental and developmental applications, from stoichiometric calculations in synthesis to analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][3][4][5] |

| Molecular Weight | 182.17 g/mol | [1][2][3][4][6] |

| CAS Number | 708-76-9 | [1][3][4] |

| EC Number | 211-904-1 | |

| Melting Point | 68-70 °C |

Experimental Protocols

The determination of the properties listed above relies on standard analytical chemistry techniques. While specific experimental records for this compound are proprietary to chemical suppliers, the general methodologies are outlined here.

Mass Spectrometry for Molecular Weight Determination:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into a mass spectrometer and ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to generate molecular ions.

-

Analysis: The mass-to-charge ratio (m/z) of the ions is measured. For the singly charged molecular ion [M+H]⁺, this value corresponds to the molecular weight plus the mass of a proton.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the peak corresponding to the molecular ion, confirming the molecular weight of 182.17.

Elemental Analysis for Molecular Formula Determination:

-

Combustion: A precisely weighed sample of the compound is combusted in a furnace with an excess of oxygen.

-

Gas Separation: The combustion products (CO₂, H₂O, etc.) are passed through a series of absorbent traps or a gas chromatography column to separate them.

-

Quantification: Detectors measure the amount of each combustion product.

-

Calculation: The mass percentages of Carbon, Hydrogen, and Oxygen are calculated from the quantities of the combustion products. These percentages are then used to determine the empirical formula, which is subsequently converted to the molecular formula (C₉H₁₀O₄) using the molecular weight obtained from mass spectrometry.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical compound and its fundamental molecular properties.

References

- 1. scbt.com [scbt.com]

- 2. 4,6-二甲氧基水杨醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C9H10O4 | CID 69725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. biosynth.com [biosynth.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-Depth Guide to the IUPAC Nomenclature of C9H10O4 Aldehyde Compounds

The molecular formula C9H10O4 designates a variety of aldehyde-containing isomers. For researchers, scientists, and professionals in drug development, a precise understanding of their IUPAC names is critical for unambiguous communication and documentation. This guide provides a detailed overview of the most prominent aldehyde isomers of C9H10O4, focusing on substituted benzaldehydes, which are a significant class of compounds in chemical and pharmaceutical research.

Key Isomers and Their IUPAC Names

The degree of unsaturation for C9H10O4 is five, which strongly suggests the presence of a benzene ring and an additional double bond, characteristic of an aromatic aldehyde. The most notable isomers are derivatives of benzaldehyde, distinguished by the placement of one hydroxyl (-OH) and two methoxy (-OCH3) groups on the benzene ring.

A comprehensive summary of these isomers is presented below:

| Common Name | IUPAC Name | CAS Number |

| Syringaldehyde | 4-hydroxy-3,5-dimethoxybenzaldehyde | 134-96-3[1][2][3] |

| 3-Hydroxy-4,5-dimethoxybenzaldehyde | 3-hydroxy-4,5-dimethoxybenzaldehyde | 29865-90-5[4][5][6] |

| Isovanillin isomer | 2-hydroxy-3,4-dimethoxybenzaldehyde | 19283-70-6[7] |

| 2-hydroxy-4,6-dimethoxybenzaldehyde | 708-76-9[8] | |

| 4-hydroxy-2,6-dimethoxybenzaldehyde | 22080-96-2[9] |

One of the most frequently encountered isomers is Syringaldehyde , with the IUPAC name 4-hydroxy-3,5-dimethoxybenzaldehyde .[1][10] It is a well-documented compound, recognized for its role as a plant metabolite and its hypoglycemic properties.[10] Another significant isomer is 3-hydroxy-4,5-dimethoxybenzaldehyde .[4][5][6]

Nomenclature Explained

The IUPAC naming convention for these compounds follows a systematic approach:

-

Principal Functional Group : The aldehyde group (-CHO) is the principal functional group, giving the base name "benzaldehyde."

-

Numbering : The carbon atom of the aldehyde group is designated as position 1 on the benzene ring. The ring is then numbered to give the lowest possible locants to the substituents.

-

Substituent Prefixes : The hydroxyl (-OH) and methoxy (-OCH3) groups are named as "hydroxy" and "methoxy" prefixes, respectively.

-

Alphabetical Order : The substituents are listed in alphabetical order in the final name.

For instance, in Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde), the aldehyde group defines the 'benzaldehyde' base. The benzene ring is numbered starting from the aldehyde carbon, with the hydroxyl group at position 4 and the two methoxy groups at positions 3 and 5.

Logical Relationships of C9H10O4 Aldehyde Isomers

The relationship between the molecular formula and its primary aldehyde isomers can be visualized as a hierarchical structure.

Caption: Isomeric relationship of C9H10O4 aldehyde compounds.

Experimental Protocols

While this guide focuses on the IUPAC nomenclature of C9H10O4 aldehydes, it is important to note that experimental protocols for the synthesis, isolation, and characterization of these compounds are extensive and varied. For example, Syringaldehyde can be isolated from various natural sources, including Pisonia aculeata and Panax japonicus var. major.[10] Synthetic routes often involve the methylation of related phenolic compounds. Detailed experimental procedures are typically found in specialized chemical synthesis literature and databases.

This guide serves as a foundational reference for understanding the IUPAC nomenclature of C9H10O4 aldehyde compounds. A clear grasp of these naming conventions is essential for accurate scientific communication and research in the fields of chemistry and drug development.

References

- 1. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 2. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 3. Benzaldehyde, 4-hydroxy-3,5-dimethoxy- [webbook.nist.gov]

- 4. 3,4-Dimethoxy-5-hydroxybenzaldehyde [webbook.nist.gov]

- 5. 3,4-Dimethoxy-5-hydroxybenzaldehyde | C9H10O4 | CID 141513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Hydroxy-4,5-dimethoxybenzaldehyde | 29865-90-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 3,4-Dimethoxysalicylaldehyde | C9H10O4 | CID 87999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4,6-Dimethoxysalicylaldehyde | C9H10O4 | CID 69725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2,6-Dimethoxy-4-hydroxybenzaldehyde | C9H10O4 | CID 529894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Syringaldehyde | C9H10O4 | CID 8655 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4,6-Dimethoxysalicylaldehyde and Its Synonyms in Chemical Literature

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide serves as a technical resource on 4,6-Dimethoxysalicylaldehyde, a versatile aromatic aldehyde employed in a range of chemical syntheses and biological studies. This document provides a thorough compilation of its synonyms, key chemical data, detailed experimental protocols for its application, and visualizations of relevant chemical transformations.

Chemical Identity and Synonyms

This compound is a substituted aromatic aldehyde with the chemical formula C₉H₁₀O₄. For clarity and comprehensive literature searching, a compilation of its various synonyms and identifiers is presented below.

| Identifier Type | Identifier | Citation |

| IUPAC Name | 2-Hydroxy-4,6-dimethoxybenzaldehyde | [1] |

| CAS Number | 708-76-9 | [1] |

| Common Synonyms | 4,6-Dimethoxy-2-hydroxybenzaldehyde | [1] |

| 2,4-Dimethoxy-6-hydroxybenzaldehyde | ||

| Benzaldehyde, 2-hydroxy-4,6-dimethoxy- | [1] | |

| EC Number | 211-904-1 | |

| PubChem CID | 69725 | [1] |

| Beilstein/REAXYS Number | 1241679 | |

| MDL Number | MFCD00003328 |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided in the table below. This information is critical for its identification, purification, and use in various experimental setups.

| Property | Value | Citation |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 68-70 °C | |

| ¹H NMR (CDCl₃) | δ 11.48 (s, 1H, OH), 10.32 (s, 1H, CHO), 6.08 (d, J=2.3 Hz, 1H, ArH), 5.92 (d, J=2.3 Hz, 1H, ArH), 3.86 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃) | |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2900 (C-H), ~1650 (C=O), ~1600, 1470 (C=C, aromatic) |

Experimental Protocols

This compound is a valuable starting material and intermediate in several synthetic procedures. Detailed protocols for some of its key applications are outlined below.

Synthesis of Schiff Bases

Schiff bases derived from this compound are of interest for their potential biological activities and as ligands in coordination chemistry.

General Protocol:

-

Dissolution of Aldehyde: Dissolve 1.0 equivalent of this compound in a suitable solvent such as ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Amine: To the stirred solution, add 1.0 equivalent of the desired primary amine.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, the Schiff base product often precipitates from the solution upon cooling. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Preparation of Ketocoumarins

Ketocoumarins are a class of compounds with applications as photosensitizers. This compound can be used as a precursor for the synthesis of substituted coumarins, which can then be converted to ketocoumarins.

General Knoevenagel Condensation for Coumarin Synthesis:

-

Reactant Mixture: In a suitable reaction vessel, combine this compound (1.0 eq.), an active methylene compound such as diethyl malonate or Meldrum's acid (1.0-1.2 eq.), and a catalytic amount of a base like piperidine or an acid like acetic acid. A solvent such as ethanol or toluene may be used.

-

Reaction Conditions: The mixture is heated to reflux, and the reaction progress is monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled, and the solvent is removed. The residue is then subjected to an appropriate work-up procedure, which may involve acidification and extraction, followed by purification of the resulting coumarin derivative by recrystallization or column chromatography.

Antifungal Activity Assay

This compound has demonstrated antifungal activity, particularly against Candida albicans.[1][2] A general protocol for determining the Minimum Inhibitory Concentration (MIC) is described below.

Broth Microdilution Method:

-

Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

-

Serial Dilutions: In a 96-well microtiter plate, serial two-fold dilutions of the compound are prepared in a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with a standardized suspension of the fungal strain (e.g., Candida albicans) to a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

-

Incubation: The plate is incubated at 35-37 °C for 24-48 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth.

Visualizations of Experimental Workflows and Logical Relationships

To facilitate a clearer understanding of the experimental processes and logical connections, the following diagrams have been generated using the DOT language.

Caption: General workflow for the synthesis of Schiff bases from this compound.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

References

Spectral Data Analysis of 4,6-Dimethoxysalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 4,6-dimethoxysalicylaldehyde, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary

The spectral data provides unambiguous confirmation of the structure of this compound (C₉H₁₀O₄, Molar Mass: 182.17 g/mol ).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 | Singlet | 1H | -OH (hydroxyl proton) |

| ~9.9 | Singlet | 1H | -CHO (aldehyde proton) |

| ~7.0 - 7.6 | Multiplet | 2H | Ar-H (aromatic protons) |

| ~3.8 | Singlet | 6H | -OCH₃ (methoxy protons) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | C=O (aldehyde) |

| ~160-165 | C-O (aromatic) |

| ~110-140 | C-C (aromatic) |

| ~90-100 | C-H (aromatic) |

| ~55 | -OCH₃ (methoxy) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-3550 (broad) | O-H stretch | Phenolic hydroxyl |

| 2850-3000 | C-H stretch | Aldehyde, Methoxy, Aromatic |

| ~2720 and ~2820 | C-H stretch | Aldehyde (Fermi resonance) |

| 1650-1700 | C=O stretch | Aldehyde |

| 1500-1600 | C=C stretch | Aromatic ring |

| 1000-1300 | C-O stretch | Methoxy, Phenol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The data presented here was obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[1]

| Mass-to-Charge Ratio (m/z) | Interpretation |

| 182 | [M]⁺ (Molecular ion)[1] |

| 181 | [M-H]⁺ |

| 164 | [M-H₂O]⁺ or [M-CH₄]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented above.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for instance, a Varian A-60D instrument.[1] Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

FT-IR Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr wafer technique.[1] A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of an FTIR spectrometer and the spectrum is recorded.

Mass Spectrometry

Mass spectral data is typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS). The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact. The resulting ions are separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide on the Intramolecular Hydrogen Bonding in 4,6-Dimethoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the intramolecular hydrogen bonding in 4,6-dimethoxysalicylaldehyde, a key structural feature influencing its chemical properties and potential applications. This document compiles spectroscopic data, outlines relevant experimental protocols, and presents a visual representation of the molecular interactions.

Core Concepts: Intramolecular Hydrogen Bonding

Intramolecular hydrogen bonding is a non-covalent interaction that occurs within a single molecule. In this compound, a strong hydrogen bond is formed between the hydrogen atom of the hydroxyl group (-OH) at position 2 and the oxygen atom of the carbonyl group (C=O) of the aldehyde function at position 1. This interaction leads to the formation of a stable six-membered ring, which significantly impacts the molecule's conformation, reactivity, and spectroscopic properties.

The presence of electron-donating methoxy groups at positions 4 and 6 increases the electron density on the aromatic ring, which can further influence the strength of the intramolecular hydrogen bond. This guide delves into the experimental evidence and structural parameters that characterize this crucial molecular feature.

Data Presentation

The following tables summarize key quantitative data related to the intramolecular hydrogen bond in this compound and its spectroscopic signatures.

Structural Parameters of the Intramolecular Hydrogen Bond

No experimental crystal structure data for this compound is currently available in the Cambridge Structural Database. The data presented below is from a closely related analogue, 2-hydroxy-4-methoxybenzaldehyde, and serves as a reasonable approximation for the geometry of the intramolecular hydrogen bond.

| Parameter | Value | Source |

| O-H···O distance | 2.59 Å | Crystal structure of 2-hydroxy-4-methoxybenzaldehyde[1] |

| O-H bond length | 0.82 Å | Crystal structure of 2-hydroxy-4-methoxybenzaldehyde[1] |

| H···O distance | 1.86 Å | Crystal structure of 2-hydroxy-4-methoxybenzaldehyde[1] |

| O-H···O angle | 145.0° | Crystal structure of 2-hydroxy-4-methoxybenzaldehyde[1] |

Spectroscopic Data

The intramolecular hydrogen bond gives rise to characteristic signals in various spectroscopic analyses.

2.2.1. ¹H NMR Spectroscopy

The proton of the hydroxyl group involved in the intramolecular hydrogen bond exhibits a significant downfield chemical shift, typically appearing as a sharp singlet.

| Proton | Chemical Shift (δ) in CDCl₃ | Multiplicity |

| -OH | ~11.0 ppm | s |

| -CHO | ~9.7 ppm | s |

| Ar-H | 6.0 - 6.5 ppm | m |

| -OCH₃ | ~3.8 ppm | s |

2.2.2. ¹³C NMR Spectroscopy

The carbon atoms in the vicinity of the intramolecular hydrogen bond are also affected, leading to specific chemical shifts.

| Carbon | Chemical Shift (δ) in CDCl₃ |

| C=O | ~193 ppm |

| C-OH | ~164 ppm |

| C-OCH₃ (para) | ~165 ppm |

| C-OCH₃ (ortho) | ~94 ppm |

| Ar-C | 91 - 110 ppm |

| -OCH₃ | ~55 ppm |

2.2.3. Infrared (IR) Spectroscopy

The intramolecular hydrogen bond causes a broadening and a shift to a lower wavenumber for the O-H stretching vibration and a slight shift in the C=O stretching frequency.

| Functional Group | Vibrational Frequency (cm⁻¹) |

| O-H stretch (intramolecularly bonded) | ~3200 cm⁻¹ (broad) |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ |

| C-H stretch (aldehyde) | ~2750-2850 cm⁻¹ |

| C=O stretch | ~1650 cm⁻¹ |

| C=C stretch (aromatic) | ~1580 cm⁻¹ |

| C-O stretch (methoxy) | ~1200-1250 cm⁻¹ |

Experimental Protocols

Detailed experimental procedures are crucial for the reliable characterization of the intramolecular hydrogen bond in this compound.

Synthesis of this compound

A common method for the synthesis of this compound is the formylation of 3,5-dimethoxyphenol.

Procedure:

-

Protection of the hydroxyl group: React 3,5-dimethoxyphenol with a suitable protecting group, such as a benzyl group, to prevent reaction at the hydroxyl site.

-

Ortho-formylation: Introduce the aldehyde group at the ortho position to the protected hydroxyl group. This can be achieved through various formylation reactions, such as the Duff reaction or the Reimer-Tiemann reaction.

-

Deprotection: Remove the protecting group to yield this compound.

-

Purification: The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to obtain the pure compound.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a spectral width of 0-200 ppm is typically used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR Method: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Acquire the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Mandatory Visualization

The following diagrams illustrate the key molecular interactions and a general experimental workflow.

Caption: Intramolecular hydrogen bonding and resonance in this compound.

Caption: General experimental workflow for the study of this compound.

References

An In-depth Technical Guide to the Safety and Handling of 4,6-Dimethoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4,6-Dimethoxysalicylaldehyde (CAS No: 708-76-9), a compound utilized in various chemical syntheses, including the preparation of ketocoumarin triplet sensitizers and the total synthesis of (+/-)-linderol A. It also exhibits antimicrobial activity against Candida albicans. Adherence to strict safety protocols is essential when working with this chemical to mitigate potential health risks.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is critical for safe storage and handling.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| CAS Number | 708-76-9 | [3] |

| EC Number | 211-904-1 | [3] |

| Appearance | Solid | |

| Melting Point | 68-70 °C | |

| Synonyms | 2-hydroxy-4,6-dimethoxybenzaldehyde | [1][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Data sourced from PubChem and Sigma-Aldrich Safety Data Sheets.[1]

GHS Pictogram:

Signal Word: Warning

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be used:

-

Eye Protection: Tight-sealing safety goggles or eyeshields.

-

Hand Protection: Wear appropriate protective gloves.

-

Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when generating dust.

-

Body Protection: Wear appropriate protective clothing to prevent skin exposure.

3.2. Handling Procedures

-

Avoid contact with skin, eyes, and personal clothing.[4]

-

Avoid breathing dust and fumes.[4]

-

Use only with adequate ventilation.[4]

-

Minimize dust generation and accumulation.[4]

-

Keep the container tightly closed when not in use.[4]

-

Do not eat, drink, or smoke while handling.[4]

3.3. Storage Conditions

-

Store in a tightly-closed container.[4]

-

Store in a cool, dry, well-ventilated area away from incompatible substances.[4]

-

This compound is classified under Storage Class 11 - Combustible Solids.

The following diagram illustrates a recommended workflow for the safe handling of this compound.

Caption: Safe handling workflow for this compound.

First Aid Measures

In case of exposure, immediate action is necessary. The following table outlines the recommended first aid procedures.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[4] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical advice/attention if skin irritation occurs.[4][5] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately.[4] |

The logical relationship between the hazards of this compound and the corresponding first aid measures is depicted in the diagram below.

Caption: Hazard and first aid relationship for this compound.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides.[5]

-

Protective Equipment: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[4][5]

Accidental Release Measures

-

Personal Precautions: Wear protective equipment and keep unprotected personnel away. Ensure adequate ventilation. Avoid dust formation.[5]

-

Environmental Precautions: Do not let the product enter drains or waterways.[4]

-

Methods for Cleaning Up: Sweep up or absorb with inert material and place into a suitable, labeled disposal container. Consult local regulations for disposal.[4]

Toxicological Information

Experimental Protocols

Specific, detailed experimental protocols for the handling and safety assessment of this compound are not provided in the reviewed safety data sheets. Users should develop standard operating procedures (SOPs) based on the handling guidelines provided in this document and the specific requirements of their experimental setup.

Disclaimer: This document is intended as a guide and is based on publicly available safety data sheets. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations. Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Initial Synthesis Routes for 4,6-Dimethoxysalicylaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis routes for 4,6-dimethoxysalicylaldehyde, a valuable substituted salicylaldehyde intermediate in the synthesis of pharmaceuticals and other complex organic molecules. This document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and quantitative data to support researchers in the effective production of this compound.

Introduction

This compound, with its characteristic ortho-formyl phenol moiety and additional methoxy substituents, presents a unique substitution pattern that is leveraged in the construction of various molecular scaffolds. Its synthesis typically originates from readily available, electron-rich aromatic precursors such as phloroglucinol or its methylated derivatives. The strategic introduction of the formyl group is a critical transformation, often achieved through classic named reactions in organic chemistry. This guide will focus on two primary pathways: the formylation of 1,3,5-trimethoxybenzene followed by selective demethylation, and the direct formylation of 3,5-dimethoxyphenol.

Core Synthesis Pathways

Two principal routes for the initial synthesis of this compound have been identified and are detailed below.

Route 1: Formylation of 1,3,5-Trimethoxybenzene and Subsequent Selective Demethylation

This two-step approach involves the initial formylation of the highly activated 1,3,5-trimethoxybenzene to produce 2,4,6-trimethoxybenzaldehyde, followed by a selective demethylation at the ortho-position to the aldehyde to yield the final product. The Vilsmeier-Haack reaction is a highly effective method for the initial formylation step.

Route 2: Direct Formylation of 3,5-Dimethoxyphenol

An alternative and more direct approach involves the formylation of 3,5-dimethoxyphenol. This method can directly introduce the aldehyde group ortho to the existing hydroxyl group. The Rieche formylation, using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride, is a suitable reaction for this transformation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for the described synthesis routes.

| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Route 1: Vilsmeier-Haack Formylation | 1,3,5-Trimethoxybenzene | POCl₃, DMF | DMF | 0 to RT | 1 | 98 | [2] |

| Route 1: Selective Demethylation | 2,4,6-Trimethoxybenzaldehyde | AlCl₃ | Dichloromethane | 0 to RT | Overnight | ~90-98 (analogous) | [3] |

| Route 2: Rieche Formylation | 3,5-Dimethoxyphenol | Dichloromethyl methyl ether, TiCl₄ | Dichloromethane | Not specified | Not specified | 63 | [1] |

Experimental Protocols

Route 1: Vilsmeier-Haack Formylation of 1,3,5-Trimethoxybenzene

Materials:

-

1,3,5-Trimethoxybenzene

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Saturated sodium carbonate solution

-

Distilled water

Procedure:

-

Under a nitrogen atmosphere, cool a solution of 1,3,5-trimethoxybenzene (40 g, 0.22 mol) in N,N-dimethylformamide to a temperature between -5 and 0 °C.[2]

-

Slowly add phosphorus oxychloride (48 g, 0.31 mol) dropwise to the reaction mixture over a period of 30 to 45 minutes, ensuring the temperature is maintained.[2]

-

After the addition is complete, continue to stir the reaction mixture at 0 °C for 1 hour.[2]

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium carbonate solution.

-

Collect the resulting precipitate by filtration and wash thoroughly with distilled water to obtain 2,4,6-trimethoxybenzaldehyde.[2]

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Route 1: Selective ortho-Demethylation of 2,4,6-Trimethoxybenzaldehyde

Materials:

-

2,4,6-Trimethoxybenzaldehyde

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

2 M Hydrochloric acid

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure (adapted from a similar demethylation):

-

In a three-necked round-bottom flask under an inert atmosphere, prepare a solution of anhydrous aluminum chloride (3.0 equivalents) in anhydrous dichloromethane.[4]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 2,4,6-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous dichloromethane dropwise to the cooled aluminum chloride solution.[4]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of 2 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in petroleum ether as the eluent to yield this compound.[4]

Route 2: Rieche Formylation of 3,5-Dimethoxyphenol

Materials:

-

3,5-Dimethoxyphenol

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether

-

Anhydrous dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 3,5-dimethoxyphenol (1.0 equivalent) in anhydrous dichloromethane.[1]

-

Add titanium tetrachloride (2.2 equivalents) to the solution.[1]

-

Add dichloromethyl methyl ether (1.1 equivalents) to the reaction mixture.[1]

-

Stir the reaction until completion, as monitored by TLC.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Extract the product into an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Purification: The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate solvent system to afford this compound.[1]

Concluding Remarks

The synthesis of this compound can be effectively achieved through multiple pathways, with the Vilsmeier-Haack formylation of 1,3,5-trimethoxybenzene followed by selective demethylation offering a high-yielding route. The direct formylation of 3,5-dimethoxyphenol provides a more concise alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements for product purity. The detailed protocols provided in this guide offer a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and materials science. Careful optimization of reaction conditions and purification procedures will be key to achieving high yields and purity.

References

Unveiling the Bioactive Potential: A Technical Guide to the Screening of 4,6-Dimethoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Dimethoxysalicylaldehyde, a substituted aromatic aldehyde, has emerged as a molecule of interest in the exploration of novel therapeutic agents. This technical guide provides an in-depth overview of the biological activity screening of this compound, with a particular focus on its antifungal, potential anticancer, and anti-inflammatory properties. This document details experimental methodologies for key assays, presents available quantitative data, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound (CAS No: 708-76-9) is a naturally occurring phenolic aldehyde that has garnered attention for its biological activities. Its structure, featuring a salicylaldehyde core with two methoxy groups, provides a scaffold for potential therapeutic applications. This guide consolidates the current understanding of its bioactivity and provides a framework for its systematic screening.

Antifungal Activity

The most prominently reported biological activity of this compound is its antifungal efficacy, particularly against opportunistic yeast pathogens.

Summary of Antifungal Activity

Published studies indicate that this compound exhibits considerable activity against Candida albicans and slight activity against Saccharomyces cerevisiae.[1][2] The activity against bacterial strains has been reported as minimal.

Table 1: Summary of Antifungal Activity of this compound

| Fungal Strain | Activity Level | Method |

| Candida albicans | Considerable | Paper Disc Diffusion Assay |

| Saccharomyces cerevisiae | Slight | Paper Disc Diffusion Assay |

Experimental Protocol: Antifungal Susceptibility Testing (Paper Disc Diffusion Assay)

This method provides a qualitative or semi-quantitative assessment of antifungal activity.

Objective: To determine the susceptibility of fungal strains to this compound.

Materials:

-

This compound

-

Fungal strains (e.g., Candida albicans, Saccharomyces cerevisiae)

-

Sterile paper discs (6 mm diameter)

-

Appropriate agar medium (e.g., Sabouraud Dextrose Agar, Mueller-Hinton Agar supplemented with glucose and methylene blue)

-

Sterile saline solution (0.85% NaCl)

-

Solvent for dissolving the compound (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile swabs

-

Incubator

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strains on a suitable agar medium at 35°C for 24-48 hours.

-

Prepare a fungal suspension in sterile saline solution, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

-

-

Disc Preparation:

-

Dissolve this compound in a suitable solvent to achieve the desired stock concentration.

-

Aseptically impregnate sterile paper discs with a specific volume of the compound solution.

-

Allow the solvent to evaporate completely in a sterile environment.

-

Prepare a negative control disc with the solvent alone.

-

-

Inoculation of Agar Plates:

-

Using a sterile swab, evenly inoculate the surface of the agar plates with the prepared fungal suspension.

-

-

Application of Discs:

-

Aseptically place the impregnated paper discs onto the surface of the inoculated agar plates.

-

Ensure firm contact between the disc and the agar.

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Data Analysis:

-

Measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters.

-

Anticancer Activity (Potential)

While direct evidence for the anticancer activity of this compound is limited, derivatives of salicylaldehyde and compounds containing dimethoxyaryl moieties have demonstrated cytotoxic effects against various cancer cell lines.[3] This suggests that this compound could serve as a valuable scaffold for the development of novel anticancer agents.

Experimental Protocol: Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the compound.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Potential Signaling Pathways in Cancer

Salicylaldehyde derivatives and related compounds may exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and is often dysregulated in cancer.

Anti-inflammatory Activity (Potential)

The anti-inflammatory potential of this compound is an area of active investigation, largely based on the known anti-inflammatory properties of other salicylaldehyde derivatives. A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes.

Experimental Protocol: Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation.

Objective: To determine the inhibitory effect of this compound on COX-1 and COX-2 activity.

Materials:

-

This compound

-

COX-1 and COX-2 enzyme preparations

-

Arachidonic acid (substrate)

-

Assay buffer

-

Detection reagent (e.g., colorimetric or fluorometric probe for prostaglandin production)

-

96-well plate

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare serial dilutions of this compound.

-

-

Reaction Mixture:

-

In a 96-well plate, add the enzyme, the compound at various concentrations, and the assay buffer.

-

Include a positive control (a known COX inhibitor, e.g., celecoxib for COX-2) and a negative control (no inhibitor).

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.

-

-

Detection:

-

Stop the reaction and add the detection reagent to measure the amount of prostaglandin produced.

-

-

Data Analysis:

-

Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Calculate the percentage of COX inhibition for each concentration of the compound.

-

Determine the IC50 value for both COX-1 and COX-2.

-

Potential Signaling Pathways in Inflammation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[4][5][6] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes.

Conclusion and Future Directions

This compound demonstrates clear antifungal activity, particularly against Candida albicans. While its direct anticancer and anti-inflammatory effects require further investigation, its chemical structure holds promise as a scaffold for the development of novel therapeutics in these areas. The experimental protocols and pathway visualizations provided in this guide offer a comprehensive framework for researchers to further explore the biological activities of this intriguing molecule. Future research should focus on obtaining quantitative data (MIC and IC50 values) for the parent compound, elucidating its precise mechanisms of action, and synthesizing and screening derivatives to optimize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases using 4,6-Dimethoxysalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential biological applications of Schiff bases derived from 4,6-dimethoxysalicylaldehyde. The protocols and data presented herein are intended to serve as a foundational guide for the development of novel therapeutic agents.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry. Their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, make them attractive scaffolds for drug design and development. The synthesis of Schiff bases through the condensation of an aldehyde with a primary amine is a straightforward and efficient method for generating molecular diversity.

This document focuses on the synthesis of Schiff bases using this compound as the aldehyde precursor. The electron-donating methoxy groups on the salicylaldehyde ring are expected to modulate the electronic properties and biological activity of the resulting Schiff bases.

Synthesis of Schiff Bases

The general reaction for the synthesis of Schiff bases from this compound involves the condensation reaction with a primary amine. The reaction is typically carried out in an alcoholic solvent, often with refluxing, and may be catalyzed by a few drops of acid.

General Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases derived from this compound.

Experimental Protocols

The following protocols are adapted from established methods for the synthesis of Schiff bases from substituted salicylaldehydes and can be applied to this compound.

Protocol 1: General Synthesis of a Schiff Base

Materials:

-

This compound (1 equivalent)

-

Appropriate primary amine (1 equivalent)

-

Absolute Ethanol or Methanol

-

Glacial Acetic Acid (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable amount of absolute ethanol.

-

To this solution, add an equimolar amount of the primary amine, also dissolved in a minimum amount of ethanol.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction (optional).

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

The precipitated Schiff base is collected by vacuum filtration.

-

Wash the product with cold ethanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or under vacuum.

-

Characterize the final product by determining its melting point, and by using spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR.

Characterization Data of Analogous Schiff Bases

| Schiff Base Name | Amine Reactant | Yield (%) | Melting Point (°C) | Key FT-IR Bands (cm-1) (νC=N) | Reference |

| (E)-5-methoxy-2-(((2-(methylthio)phenyl)imino)methyl)phenol | 2-(methylthio)aniline | 95 | 68-69 | 1614 | [1] |

| (E)-5-methoxy-2-(((4-methyl-2-(methylthio)phenyl)imino)methyl)phenol | 4-methyl-2-(methylthio)aniline | 85 | 104-105 | 1634 | [1] |

| (E)-5-methoxy-2-(((4-methoxy-2-(methylthio)phenyl)imino)methyl)phenol | 4-methoxy-2-(methylthio)aniline | 45 | 80-81 | 1625 | [1] |

Biological Applications and Activity

Schiff bases derived from salicylaldehydes have demonstrated a wide range of biological activities, making them promising candidates for drug development. The primary areas of investigation include their anticancer and antimicrobial properties.

Anticancer Activity

Several studies have reported the cytotoxic effects of salicylaldehyde-derived Schiff bases against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of key cellular pathways.

Quantitative Data on Anticancer Activity of Analogous Schiff Bases:

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5) | HeLa | Not specified | [2] |

| 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5) | MCF-7 | Not specified | [2] |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF | 446.68 µg/mL | [3] |

Antimicrobial Activity

Schiff bases have also shown significant activity against a broad spectrum of bacteria and fungi. The presence of the azomethine group is considered crucial for their antimicrobial action.

Quantitative Data on Antimicrobial Activity of Analogous Schiff Bases:

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | E. coli | 1.6 | [4] |

| (E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol | S. aureus | 3.4 | [4] |

| 2-{[(Z)-(2-hydroxyphenyl) methylidene] amino}benzoicacid | P. aeruginosa | 50 | [5] |

| 2-[(naphthalene-2-ylimino)methyl] phenol | E. coli | 50 | [5] |

Potential Signaling Pathways

The biological activity of salicylaldehyde-derived Schiff bases is often linked to their interaction with specific cellular signaling pathways. Two such pathways that have been implicated are the p53 signaling pathway and the ubiquitin-proteasome pathway.

p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in regulating cell cycle arrest and apoptosis in response to cellular stress. Some Schiff base metal complexes have been shown to modulate the p53 pathway. Downregulation of p53 can lead to the induction of apoptosis in cancer cells.

Ubiquitin-Proteasome Pathway